

ER-819762 administration route for preclinical studies

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Compound of Interest

Compound Name: ER-819762

Cat. No.: B607357

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Preclinical Administration Routes for **ER-819762**: Application Notes and Protocols

Note to the Reader: Publicly available information regarding the compound "**ER-819762**" is limited. The following application notes and protocols are based on general principles of preclinical drug development and may require significant adaptation based on the specific physicochemical and pharmacological properties of **ER-819762**. Researchers are strongly encouraged to consult all available internal data and conduct preliminary formulation and tolerability studies before initiating extensive preclinical evaluation.

Introduction

The selection of an appropriate administration route is a critical step in the preclinical evaluation of a novel therapeutic agent such as **ER-819762**. This decision impacts the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This document outlines potential administration routes for preclinical studies of **ER-819762**, providing structured data tables for anticipated pharmacokinetic parameters and detailed experimental protocols.

Potential Administration Routes and Pharmacokinetic Profiles

The choice of administration route for preclinical studies will depend on the therapeutic indication, the physicochemical properties of **ER-819762**, and the desired pharmacokinetic

profile. The following tables summarize hypothetical quantitative data for common administration routes.

Table 1: Hypothetical Pharmacokinetic Parameters of **ER-819762** Following Intravenous (IV) Administration in Rodents

Parameter	Value	Units
Dose	1	mg/kg
C _{max}	1500	ng/mL
T _{max}	0.08	h
AUC(0-inf)	3000	ng*h/mL
t _{1/2}	2.5	h
CL	5.5	mL/min/kg
V _d	1.0	L/kg

Table 2: Hypothetical Pharmacokinetic Parameters of **ER-819762** Following Oral (PO) Administration in Rodents

Parameter	Value	Units
Dose	10	mg/kg
C _{max}	800	ng/mL
T _{max}	0.5	h
AUC(0-inf)	4500	ng*h/mL
t _{1/2}	3.0	h
Bioavailability (F)	50	%

Table 3: Hypothetical Pharmacokinetic Parameters of **ER-819762** Following Subcutaneous (SC) Administration in Rodents

Parameter	Value	Units
Dose	5	mg/kg
Cmax	600	ng/mL
Tmax	1.0	h
AUC(0-inf)	3600	ng*h/mL
t1/2	3.5	h
Bioavailability (F)	80	%

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Intravenous (IV) Administration Protocol

- Objective: To determine the fundamental pharmacokinetic profile of **ER-819762**, including clearance and volume of distribution.
- Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.
- Formulation: **ER-819762** dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline) to a final concentration of 1 mg/mL. The formulation should be sterile-filtered.
- Procedure:
 - Acclimatize animals for at least 3 days prior to the study.
 - Fast animals overnight (with access to water) before dosing.
 - Administer **ER-819762** via a bolus injection into the lateral tail vein at a dose of 1 mg/kg.
 - Collect blood samples (approx. 100 µL) from a contralateral vein or via cardiac puncture at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

- Process blood samples to plasma by centrifugation and store at -80°C until analysis.
- Analyze plasma concentrations of **ER-819762** using a validated analytical method (e.g., LC-MS/MS).

Oral (PO) Administration Protocol

- Objective: To assess the oral bioavailability and absorption characteristics of **ER-819762**.
- Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.
- Formulation: **ER-819762** suspended or dissolved in an appropriate oral vehicle (e.g., 0.5% methylcellulose in water) to a final concentration of 2 mg/mL.
- Procedure:
 - Acclimatize animals for at least 3 days.
 - Fast animals overnight before dosing.
 - Administer **ER-819762** via oral gavage at a dose of 10 mg/kg.
 - Collect blood samples at time points such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
 - Process and analyze plasma samples as described for the IV protocol.

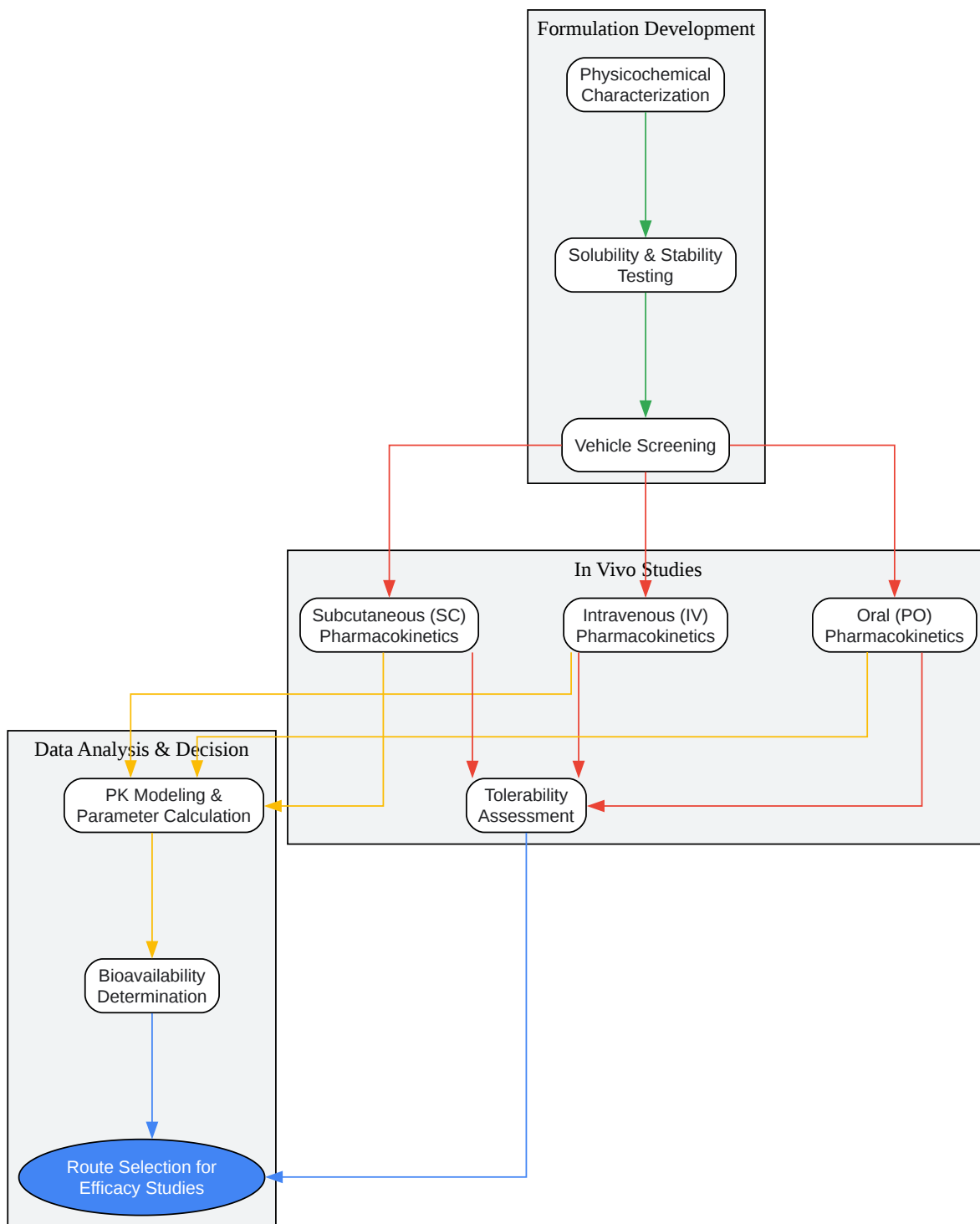
Subcutaneous (SC) Administration Protocol

- Objective: To evaluate the absorption and bioavailability of **ER-819762** following subcutaneous delivery.
- Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.
- Formulation: **ER-819762** in a sterile isotonic solution suitable for injection to a final concentration of 2.5 mg/mL.
- Procedure:

- Acclimatize animals for at least 3 days.
- Administer **ER-819762** via subcutaneous injection in the dorsal region at a dose of 5 mg/kg.
- Collect blood samples at appropriate time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Process and analyze plasma samples as previously described.

Visualization of Preclinical Workflow

The following diagram illustrates a typical workflow for selecting an administration route in preclinical studies.



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Caption: Workflow for Preclinical Administration Route Selection.

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